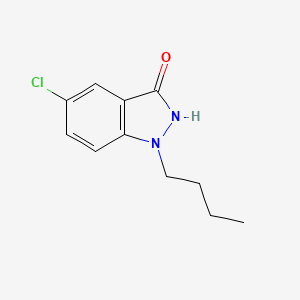

1-Butyl-5-chloro-1H-indazol-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1016-20-2 |

|---|---|

Molecular Formula |

C11H13ClN2O |

Molecular Weight |

224.68 g/mol |

IUPAC Name |

1-butyl-5-chloro-2H-indazol-3-one |

InChI |

InChI=1S/C11H13ClN2O/c1-2-3-6-14-10-5-4-8(12)7-9(10)11(15)13-14/h4-5,7H,2-3,6H2,1H3,(H,13,15) |

InChI Key |

GDKTYERFWWLIAA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)Cl)C(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Butyl 5 Chloro 1h Indazol 3 Ol and Indazol 3 Ol Derivatives

Strategies for Constructing the 1H-Indazol-3-ol Core Structure

The formation of the bicyclic indazol-3-ol system can be achieved through various synthetic routes, primarily categorized into cyclocondensation reactions and transition-metal-catalyzed approaches. These methods offer access to a wide array of substituted indazole derivatives.

Cyclocondensation Reactions for Indazole Ring Formation

Cyclocondensation reactions represent a foundational approach to the synthesis of the indazole ring. These methods typically involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring through the reaction of appropriately substituted aromatic precursors with a source of nitrogen, most commonly hydrazine (B178648) or its derivatives.

A well-established method for the synthesis of 1H-indazol-3-ols involves the cyclization of 2-hydrazinylbenzoic acids. For instance, 5-chloro-1H-indazol-3-ol can be prepared from 5-chloro-2-hydrazinylbenzoic acid. The reaction is typically carried out by heating the benzoic acid derivative in the presence of a strong acid, such as concentrated hydrochloric acid. chemicalbook.com This acid-catalyzed intramolecular condensation proceeds via the formation of a hydrazide intermediate, which then cyclizes to form the indazol-3-ol ring system. The reaction generally provides moderate to good yields. chemicalbook.com

A specific example of this approach is the synthesis of 5-chloro-1H-indazol-3-ol, which serves as a key intermediate for further functionalization, such as N-alkylation to produce compounds like 1-Butyl-5-chloro-1H-indazol-3-ol.

Table 1: Synthesis of 5-chloro-1H-indazol-3-ol via Cyclocondensation

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5-chloro-2-hydrazinylbenzoic acid | Concentrated HCl, Water, 100°C, 3 hours | 5-chloro-1H-indazol-3-ol | 60% | chemicalbook.com |

Another related strategy involves the reaction of 2-halobenzonitriles with hydrazine hydrate (B1144303). For example, 5-bromo-1H-indazol-3-amine was synthesized from 5-bromo-2-fluorobenzonitrile (B68940) and hydrazine hydrate in ethanol (B145695) at elevated temperatures. nih.gov This method, while leading to a 3-aminoindazole, demonstrates the utility of hydrazine in constructing the indazole core from readily available precursors. nih.gov

The condensation of ortho-substituted arylaldehydes or ketones with hydrazines provides another versatile route to the indazole ring system. A notable example is the photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols, which can then react with primary amines to form 1,2-dihydro-3H-indazol-3-ones. ucdavis.edu For instance, the reaction of (5-chloro-2-nitrophenyl)methanol with n-butylamine under photochemical conditions yields the corresponding N-butylated indazolone. This method offers a mild and efficient pathway for the construction of N-substituted indazolones. ucdavis.edu

Table 2: Photochemical Synthesis of a Chloro-Substituted Indazolone

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| (5-chloro-2-nitrophenyl)methanol, n-butylamine | UV light (365 nm), PBS solution, 24 hours | 5-chloro-1-butyl-1,2-dihydro-3H-indazol-3-one | Not specified, but related reactions gave yields of 60-83% | ucdavis.edu |

Transition-Metal-Catalyzed Approaches to 1H-Indazole Scaffolds

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, including indazoles. These methods often offer high efficiency, regioselectivity, and functional group tolerance.

Rhodium(III)-catalyzed C–H activation has been successfully employed for the synthesis of N-aryl-2H-indazoles. This approach involves the reaction of azobenzenes with aldehydes in the presence of a rhodium catalyst. google.com The reaction proceeds through a formal [4+1] annulation, where the azo group directs the ortho C–H activation. google.comuni.lu This methodology allows for the one-step synthesis of a variety of substituted N-aryl-2H-indazoles with high functional group compatibility. google.com While this method primarily yields 2-substituted indazoles, it highlights the potential of rhodium catalysis in constructing the core indazole structure. google.comuni.lu

Palladium and copper catalysts are widely used in the synthesis of indazoles through intramolecular cyclization reactions. These methods often involve the formation of a C-N bond to close the pyrazole ring.

Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been shown to be an effective method for the synthesis of N-phenyl-1H-indazoles. Although yields can be moderate, this approach is valuable as it utilizes readily available and less expensive ortho-chloroaryl precursors.

Palladium-catalyzed reactions, such as the direct C7-arylation of indazoles, demonstrate the utility of this metal in functionalizing the indazole core. While not a ring-forming reaction itself, it showcases the power of palladium in creating complex indazole derivatives.

Electrochemical Synthesis Routes to Indazolin-3-one Structures

A modern and sustainable approach to synthesizing N,N'-disubstituted indazolin-3-ones utilizes electrochemical methods. nih.gov This technique employs electricity as a traceless oxidant to facilitate an intramolecular anodic dehydrogenative N-N coupling reaction. nih.govrsc.org The process is noted for its mild reaction conditions, simple experimental setup, and high atom economy. nih.gov Researchers have successfully synthesized a variety of indazolin-3-one derivatives in yields reaching up to 78% using this method. rsc.orgresearchgate.net

The reaction typically involves the direct anodic oxidation of o-aminobenzamides. nih.govrsc.org Mechanistic studies based on cyclic voltammetry suggest that the reaction likely proceeds through a biradical pathway. nih.govrsc.org This electrochemical approach avoids the harsh conditions, such as high temperatures and strong bases or acids, and the use of toxic reagents like hydrazine or azide (B81097) precursors that are often required in conventional syntheses. nih.govrsc.org The scalability of this method has been demonstrated, highlighting its potential for larger-scale production. nih.gov

Table 1: Examples of Electrochemically Synthesized Indazolin-3-one Derivatives

| Precursor | Substituent | Yield (%) | Reference |

|---|---|---|---|

| 5a | H | 58% | researchgate.net |

| 5d | Iodo | 58% | nih.govrsc.org |

| 5g | o-Methyl | 76% | nih.govrsc.org |

| 5h | o-Methyl | 78% | nih.govrsc.org |

| 6e, 6f, 6i | p-Alkyl | up to 43% | nih.govrsc.org |

This table is generated based on data from the text describing the electrochemical synthesis of various N,N'-disubstituted indazolin-3-one derivatives.

Diazotization and Nitrosation Pathways to 1H-Indazoles

Classical yet effective, the synthesis of the 1H-indazole ring system can be accomplished through diazotization or nitrosation of specific aniline (B41778) precursors. thieme-connect.de One of the most widely reported methods involves the treatment of a 2-alkylaniline with sodium nitrite (B80452) in acetic acid, which leads to direct cyclization. thieme-connect.de

A prominent pathway involves the diazotization of primary aromatic amines using nitrous acid, which is generated in situ from sodium nitrite and a strong acid. organic-chemistry.org This reaction forms a diazonium salt intermediate. organic-chemistry.orgsioc-journal.cn For instance, ortho-aminobenzacetamides and ortho-aminobenzacetates can be directly converted to the corresponding 1H-indazole-3-carboxylic acid derivatives using diazotization reagents. sioc-journal.cn This method is characterized by its operational simplicity, mild conditions, and rapid reaction rates, offering an efficient route to these indazole structures. sioc-journal.cn The Jacobsen indazole synthesis provides another route, where N-(2-tolyl)acetamides undergo cyclization to 1-acetyl-1H-indazoles following nitrosation. thieme-connect.de

Regioselective Introduction of Substituents for this compound and Analogues

Creating the specific molecule this compound requires precise control over the placement of substituents on the indazol-3-ol core. This involves regioselective alkylation and halogenation reactions.

N1-Alkylation Strategies (e.g., Butylation) for Indazol-3-ols

The N-alkylation of indazoles can produce a mixture of N1 and N2 regioisomers, making selective synthesis challenging. nih.gov However, specific conditions have been developed to favor the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer. beilstein-journals.org A highly effective and regioselective protocol for the synthesis of N1-alkylindazoles involves using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) with an alkyl halide, such as butyl bromide for butylation. nih.govbeilstein-journals.org

This NaH/THF system has demonstrated excellent N1-regioselectivity (>99%) for a range of C3-substituted indazoles. nih.gov The choice of base and solvent is critical; studies have shown that different conditions can significantly alter the N1:N2 ratio. The high selectivity of the NaH/THF method is attributed to thermodynamic control. nih.gov This methodology is practical, broad in scope, and has been successfully demonstrated on a large scale, making it suitable for manufacturing. nih.govrsc.org

Halogenation Methods at the C5 Position of the Indazole Core

Introducing a chlorine atom at the C5 position of the indazole ring is a key step in synthesizing the target compound. Direct C-H halogenation is a highly desirable strategy for constructing halogenated heteroaromatic compounds. rsc.org An efficient, metal-free method for the direct halogenation of 2H-indazoles employs N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) for chlorination and N-bromosuccinimide (NBS) for bromination. rsc.orgnih.gov

This approach allows for the selective synthesis of mono-, poly-, and even hetero-halogenated products by adjusting the reaction conditions. rsc.orgnih.gov For example, using 1.0 equivalent of NBS with 2-phenyl-2H-indazole at an elevated temperature resulted in a 98% yield of the mono-brominated product. nih.gov The reactions can often be carried out in environmentally friendly solvents like water, and the methodology is noted for its high selectivity, good functional group tolerance, and simple execution. rsc.org Halogenated indazoles are valuable intermediates, as the halogen atom can be used as a handle for further transformations, such as cross-coupling reactions. nih.gov

Derivatization at the C3-Hydroxyl Position

The C3-hydroxyl group of the indazol-3-ol scaffold is a key site for introducing molecular diversity. This functional group, existing in tautomeric equilibrium with the C3-keto form of indazolin-3-one, can be subjected to various derivatization reactions. A primary route for modification is through O-alkylation or O-acylation to form ethers and esters, respectively.

Furthermore, the C3-position can be halogenated, which then serves as a versatile handle for subsequent metal-catalyzed cross-coupling reactions. chim.it For example, 3-iodoindazoles, which can be prepared from the parent indazole, are useful precursors for introducing aryl or alkyl groups at this position via reactions like Suzuki or Negishi couplings. chim.it The functionalization at this site is crucial as it significantly influences the biological and chemical properties of the resulting indazole derivatives.

Post-Synthetic Modifications and Functionalization of 1H-Indazol-3-ol Scaffolds

Once the basic this compound scaffold is assembled, it can undergo a variety of post-synthetic modifications to generate a library of related compounds. The strategic placement of the butyl, chloro, and hydroxyl groups provides multiple handles for further chemical elaboration.

The chlorine atom at the C5 position is particularly valuable for post-synthetic modification. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. For instance, Suzuki coupling of a C5-bromo-1H-indazol-3-amine with various boronic acid esters has been used to synthesize a range of 5-aryl-1H-indazol-3-amines. nih.gov This demonstrates the utility of the C5-halogen as a synthetic linchpin.

The C3-hydroxyl group can be converted into other functional groups. As mentioned, it can be transformed into a leaving group, such as a triflate or tosylate, to enable nucleophilic substitution reactions. The N1-butyl group is generally stable, but the secondary amine within the pyrazole ring of the indazole core can also be a site for further reactions under specific conditions. These post-synthetic modifications are essential for exploring the structure-activity relationships of indazole-based compounds in various applications. nih.gov

Diverse Functionalization Reactions

The chemical reactivity of the indazole ring allows for a wide array of functionalization reactions. These transformations can be broadly categorized as affecting either the nitrogen atoms or the carbon atoms of the heterocyclic system. For 1-substituted-1H-indazol-3-ols, such as this compound, the focus of functionalization often lies on the hydroxyl group at the C3 position and the aromatic ring.

The following subsections detail various functionalization reactions applicable to the indazol-3-ol scaffold, drawing on established methodologies for indazole derivatives. While specific examples for this compound are limited in the literature, the principles of these reactions are generally applicable.

Arylation, Alkylation, and Acylation:

These reactions are fundamental for building molecular complexity.

O-Arylation and O-Alkylation: The hydroxyl group of indazol-3-ols can undergo arylation or alkylation to form the corresponding ethers. For instance, the reaction of 1H-indazol-3-ol with ethyl chloroacetate (B1199739) in ethanol has been shown to yield various products, including the O-alkylated derivative, [(1H-indazol-3-yl)oxy]acetic acid ethyl ester. nih.gov This suggests that this compound could similarly be alkylated at the 3-hydroxy position.

N-Alkylation: While the N1 position of the target molecule is already substituted with a butyl group, it is important to note that the N-alkylation of the indazole scaffold is a well-studied process. The regioselectivity of N-alkylation (N1 vs. N2) is influenced by the substituents on the indazole ring and the reaction conditions. nih.gov

C-Arylation: Direct C-H arylation of the indazole core is a powerful tool. Palladium-catalyzed Suzuki-Miyaura coupling is a widely used method for this purpose. For example, 3-iodo-1H-indazoles can be coupled with various organoboronic acids to furnish C3-arylated products. mdpi.comresearchgate.net This methodology is extendable to other positions of the indazole ring, provided a suitable halo-substituent is present. Regioselective iridium-catalysed C3-borylation of 1H-indazoles, followed by Suzuki–Miyaura coupling, also provides access to 3-aryl-1H-indazoles. rsc.org

Acylation: Acylation can occur at the nitrogen or oxygen atoms. For example, chloroacetic anhydride (B1165640) can be used to acylate the C3-amino group of 5-substituted-1H-indazol-3-amines. nih.gov

Alkenylation, Alkynylation, and Trifluoromethylation:

Introducing unsaturated and fluorinated moieties can significantly impact the properties of the molecule.

Alkenylation: Palladium-catalyzed alkenylation of pyrazoles has been reported as a method to synthesize functionalized indazoles. ucdavis.edu

Trifluoromethylation: The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity. While specific methods for indazol-3-ols are not detailed, trifluoromethylation of other heterocyclic systems is well-established.

Selenylation, Nitration, and Cyanation:

These reactions introduce functional groups that can serve as handles for further transformations.

Nitration: The nitration of indazoles can be achieved, although the regioselectivity is dependent on the existing substitution pattern and reaction conditions.

Cyanation: The cyano group is a versatile precursor to other functionalities. Palladium-catalyzed cyanation of halo-indazoles is a common method.

Bromination, Carbonylation, and Oxyalkylation:

These reactions further expand the synthetic toolkit for modifying the indazol-3-ol scaffold.

Bromination: Regioselective bromination of the indazole nucleus can be achieved. For instance, 4-substituted NH-free indazoles have been regioselectively brominated at the C7 position. nih.gov

Carbonylation: Palladium-catalyzed carbonylation of iodo-indazoles can be used to introduce carbonyl functionalities.

Oxyalkylation: As a variation of O-alkylation, this involves the introduction of an oxygen-containing alkyl group.

The table below summarizes some of the key functionalization reactions applicable to the indazole scaffold.

| Reaction | Reagents and Conditions | Product Type |

| O-Alkylation | Ethyl chloroacetate, Ethanol | O-Alkyl-indazol-3-ol |

| N-Alkylation | α-halo esters/ketones/amides, Base | N1-Alkyl-indazole |

| C-Arylation (Suzuki-Miyaura) | Organoboronic acid, Pd catalyst, Base | C-Aryl-indazole |

| C-Borylation/Suzuki-Miyaura | B2pin2, Ir catalyst; then Aryl halide, Pd catalyst, Base | C-Aryl-indazole |

| Acylation | Chloroacetic anhydride, Base | N/O-Acyl-indazole |

| Bromination | Brominating agent (e.g., NBS) | Bromo-indazole |

Targeted Transformations on 1H-Indazol-3-ols

Specific transformations on the 1H-indazol-3-ol core are crucial for creating derivatives with tailored properties. The hydroxyl group at the C3 position is a key handle for such modifications, particularly through its conversion to a triflate, which is an excellent leaving group for cross-coupling reactions.

Triflation:

The conversion of the hydroxyl group of an indazol-3-ol to a trifluoromethanesulfonate (B1224126) (triflate) is a critical activation step. This transformation prepares the molecule for subsequent nucleophilic substitution or cross-coupling reactions. A reported example demonstrates the triflation of a succinimide-containing indazol-3-ol, which proceeded in good yield.

Hydrogenation:

The reduction of specific functional groups on the indazole ring can be achieved through hydrogenation. For instance, a C3-triflyloxy-indazole derivative has been successfully hydrogenated using a palladium catalyst and a silane (B1218182) reducing agent, yielding the corresponding 3-unsubstituted indazole.

Suzuki Arylation:

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. Following triflation, the C3-triflyloxy-indazole can readily participate in Suzuki arylation with various arylboronic acids. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position, a key site for modulating biological activity. Successful Suzuki arylation of a C3-triflyloxy-indazole with an arylboronic acid has been demonstrated to proceed in high yield. nih.gov

The following table outlines these targeted transformations with representative conditions.

| Transformation | Starting Material | Reagents and Conditions | Product | Yield |

| Triflation | Succinimide-containing indazol-3-ol | Triflic anhydride, Pyridine, DCM | C3-Triflyloxy-indazole | 61% |

| Hydrogenation | C3-Triflyloxy-indazole | Pd(OAc)2, PPh3, Et3SiH, Toluene | 3-Unsubstituted indazole | 72% |

| Suzuki Arylation | C3-Triflyloxy-indazole | Arylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O | 3-Aryl-indazole | 78% |

Application of Molecular Hybridization and Scaffold Hopping Strategies

In the realm of drug discovery, molecular hybridization and scaffold hopping are powerful strategies for the design of novel bioactive compounds. nih.goveurekaselect.com These approaches are particularly relevant to the development of new indazole-based therapeutic agents. nih.gov

Molecular Hybridization:

This strategy involves the combination of two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with potentially enhanced activity or a dual mode of action. mdpi.com The indazol-3-ol scaffold can serve as a core structure to which other pharmacophores can be attached. For example, a review on indole-triazole molecular hybrids highlights the use of click chemistry to link different molecular fragments, a technique that could be readily applied to functionalized indazol-3-ols. nih.gov The aim is to create molecules that can interact with multiple biological targets or have improved pharmacokinetic properties. mdpi.com

Scaffold Hopping:

Scaffold hopping involves replacing the core scaffold of a known active molecule with a structurally different but functionally equivalent scaffold. This can lead to the discovery of new chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

A notable example is the scaffold hopping from an indole-2-carboxylic acid scaffold, a known chemotype for MCL-1 inhibitors, to an indazole framework. nih.govrsc.org This strategic shift resulted in the development of dual inhibitors of both MCL-1 and BCL-2, two important anti-apoptotic proteins implicated in cancer. nih.govrsc.org This demonstrates the potential of the indazole scaffold, including the indazol-3-ol core, to serve as a viable alternative to other privileged heterocyclic systems in drug design. Another example involves the design of novel hexacyclic scutellarein (B1681691) derivatives using a scaffold hopping strategy to improve anticoagulant and antioxidant activity. nih.gov

The application of these design strategies to this compound could involve:

Molecular Hybridization: Attaching known pharmacophores to the C3-oxygen or other positions of the indazole ring to create hybrid molecules with novel biological profiles.

Scaffold Hopping: Using the this compound scaffold as a replacement for other heterocyclic cores in known bioactive compounds, such as kinase inhibitors or receptor modulators.

These strategies, summarized in the table below, represent a rational approach to leveraging the chemical versatility of the indazol-3-ol scaffold for the discovery of new and improved chemical entities.

| Strategy | Description | Application to Indazol-3-ol |

| Molecular Hybridization | Combining pharmacophoric units from different bioactive molecules. mdpi.com | Linking other pharmacophores to the indazol-3-ol core to create dual-acting or synergistic compounds. |

| Scaffold Hopping | Replacing the core of a known active molecule with a different scaffold. | Using the indazol-3-ol as a novel core to develop new series of compounds with improved properties. nih.govrsc.org |

Computational and Theoretical Investigations of 1 Butyl 5 Chloro 1h Indazol 3 Ol Molecular Architecture

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For indazole derivatives, these methods have been crucial in determining electronic structure, stability, and thermochemical characteristics.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide reliable data on molecular energetics. For the parent indazole molecule, Møller-Plesset perturbation theory (MP2) calculations have been employed to investigate its thermodynamic properties. For instance, MP2 calculations with the 6-31G** basis set show the 1H-indazole tautomer to be more stable than the 2H form by 3.6 kcal/mol. researchgate.net Further analysis incorporating thermal energy corrections and entropy effects at 298 K yielded a Gibbs free energy difference (ΔG⁰₂₉₈) of 4.1 kcal/mol for the 1H → 2H tautomerization. researchgate.net

Calculations at the MP2/6-31G** level indicate that for the unsubstituted indazole, the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ (about 3.6 kcal/mol). nih.gov These theoretical findings are essential for predicting the heat of formation and relative stabilities of substituted derivatives like 1-Butyl-5-chloro-1H-indazol-3-ol, where substituents can modulate these energetic landscapes.

Density Functional Theory (DFT) has become a widely used tool for studying indazole systems due to its balance of computational cost and accuracy. The B3LYP functional is frequently employed for this class of compounds. DFT calculations have been instrumental in understanding the stability of various tautomers and isomers. For example, B3LYP/6-311++G(d,p) calculations showed that a 1-substituted indazole derivative was 20 kJ·mol⁻¹ more stable than its 2-substituted counterpart. nih.govacs.org

A significant application of DFT is the prediction of NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method. acs.orgresearchgate.net GIAO calculations, often performed at levels like B3LYP/6-311++G(d,p), can accurately predict ¹H and ¹³C NMR spectra. researchgate.netresearchgate.net This predictive power is crucial for confirming the structures of synthesized compounds and for determining the predominant tautomeric form in solution by comparing calculated chemical shifts with experimental data. researchgate.netresearchgate.netnih.gov For instance, GIAO calculations have been used to establish that for indazolin-3-one systems, the 1H-indazol-3-ol tautomer is the one that predominates in solution. researchgate.net The accuracy of these predictions depends on the chosen functional and basis set, with methods like B97D and TPSSTPSS showing high accuracy in some cases. researchgate.net

| Computational Method | Basis Set | Application | Reference |

| MP2 | 6-31G | Tautomer Stability | researchgate.netnih.gov |

| B3LYP | 6-311++G(d,p) | Isomer Stability, GIAO NMR Shifts | nih.govacs.orgresearchgate.net |

| B3LYP | 6-31G | Tautomer Stability, Dipole Moments | nih.gov |

| B97D, TPSSTPSS | TZVP | GIAO NMR Shifts | researchgate.net |

Conformational Analysis and Tautomeric Equilibria in 1H-Indazol-3-ols

The indazole core exhibits annular tautomerism, a phenomenon where the proton on the nitrogen atom can migrate between the N1 and N2 positions of the pyrazole (B372694) ring, leading to the 1H- and 2H-tautomers, respectively. nih.gov For 1H-indazol-3-ols, this is further complicated by the potential for keto-enol tautomerism (indazol-3-ol vs. indazolin-3-one).

Numerous theoretical studies have consistently shown that for most unsubstituted and substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.netresearchgate.net The greater stability of the 1H form is often attributed to its benzenoid structure, which preserves aromaticity, whereas the 2H form has a less stable quinoid structure. researchgate.net

The energy difference between these tautomers has been quantified by various computational methods.

| Method/Basis Set | Energy Difference (1H vs. 2H) | More Stable Tautomer | Reference |

| MP2/cc-pVTZ | 13.6 kJ/mol | 1H | researchgate.net |

| B3LYP/6-31G | 21.4 kJ/mol | 1H | researchgate.net |

| MP2/6-31G | 17.2 kJ/mol (3.6 kcal/mol) | 1H | researchgate.netresearchgate.net |

| B3LYP/6-311++G(d,p) | 20 kJ/mol (for hydroxymethyl derivative) | 1H | nih.gov |

While the 1H form is generally dominant, the presence of specific substituents can decrease the energy gap or, in some cases, even make the 2H-tautomer more stable. nih.govresearchgate.net For 1H-indazol-3-ol derivatives, calculations consistently predict the predominance of the hydroxy (1H-indazol-3-ol) tautomer over the keto (1H-indazol-3-one) and the 2H-tautomer forms. researchgate.net

The tautomeric equilibrium of indazole derivatives is highly sensitive to the surrounding environment, particularly the solvent. nih.gov The polarity of the solvent and its ability to form hydrogen bonds can dramatically influence the relative stability of the tautomers. nih.govbgu.ac.ilqu.edu.qa

In the gas phase, the 1H-tautomer is clearly preferred. However, in solution, the scenario can be more complex. For example, in some 3-substituted indazoles, the 2H tautomer can be stabilized in aprotic solvents like DMSO or less polar solvents like CDCl₃ through the formation of intermolecular hydrogen-bonded centrosymmetric dimers. researchgate.netbgu.ac.il These dimers can be more stable than the corresponding dimers of the 1H tautomer, shifting the equilibrium. researchgate.netbgu.ac.il In contrast, protic solvents like water or ethanol (B145695) tend to favor the 1H tautomer, leading to rapid 2H→1H tautomerization. researchgate.netbgu.ac.il DFT calculations are often used to model these solvent effects, either implicitly using models like the Polarizable Continuum Model (PCM) or explicitly by including solvent molecules in the calculation. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Biological Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein receptor. nih.govjocpr.comresearchgate.net These methods are central to rational drug design.

In a typical molecular docking study, the 3D structure of the ligand is placed into the binding site of the receptor. Algorithms then sample a vast number of possible conformations and orientations of the ligand, scoring them based on factors like steric complementarity and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions). jocpr.comresearchgate.net For indazole derivatives, docking studies have been performed against various cancer-related protein targets, such as the Peripheral Benzodiazepine Receptor (PBR) and the MDM2-p53 complex. jocpr.comresearchgate.net These studies help identify key amino acid residues in the active site that interact with the indazole core and its substituents, providing a rationale for the observed biological activity. jocpr.comresearchgate.net

For example, docking studies on 5-azaindazole derivatives revealed specific hydrogen bonding interactions with residues like GLN72 and HIS73 in the MDM2 receptor, with calculated binding energies indicating favorable interactions. researchgate.net While specific docking studies for this compound are not widely published, the general principles derived from studies on analogous structures are applicable. The butyl group would likely engage in hydrophobic interactions, while the chloro substituent and the indazol-ol core could form hydrogen bonds and other polar contacts, guiding the design of more potent and selective inhibitors.

Prediction of Binding Modes and Affinities

The prediction of how a small molecule, or ligand, will bind to a biological target, typically a protein, is a cornerstone of computational drug discovery. This process, known as molecular docking, simulates the interaction between the ligand and the target's binding site. For this compound, this would involve identifying a relevant biological target and using computational algorithms to predict the most likely binding pose and estimate the binding affinity.

A typical workflow for predicting the binding modes and affinities would include:

Target Identification and Preparation: Based on the therapeutic area of interest, a specific protein target would be selected. The three-dimensional crystal structure of this protein would be obtained from a repository like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of this compound would be generated and optimized to find its lowest energy conformation.

Molecular Docking: Using software such as AutoDock, Glide, or GOLD, the ligand would be "docked" into the prepared protein's binding site. The software would generate a series of possible binding poses.

Scoring and Analysis: Each pose would be assigned a score that estimates the binding affinity, typically in units of kcal/mol. The poses with the best scores would be analyzed to understand the key interactions driving the binding.

Despite the established methodology, there is no published research detailing the results of such docking studies specifically for this compound. Therefore, no data on its predicted binding modes or affinities with any biological target is currently available.

Table 1: Predicted Binding Affinities of this compound with Potential Biological Targets

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Data Not Available | Data Not Available | Data Not Available |

Analysis of Intermolecular Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. Among the most critical are hydrogen bonds and hydrophobic interactions. A detailed analysis of these interactions is crucial for understanding the specificity and strength of binding.

For this compound, such an analysis would typically follow a molecular docking study. The predicted binding poses would be examined to identify:

Hydrogen Bonds: The hydroxyl (-OH) and nitrogen atoms of the indazole ring in this compound are potential hydrogen bond donors and acceptors. The analysis would identify specific amino acid residues in the target's binding site that form hydrogen bonds with the ligand and measure the distances of these bonds.

As with binding mode prediction, the absence of specific docking studies for this compound means there is no available data on its specific intermolecular hydrogen bonding and hydrophobic interaction patterns with any biological target.

Table 2: Analysis of Intermolecular Interactions for this compound

| Interaction Type | Interacting Ligand Atoms/Groups | Interacting Protein Residues | Distance (Å) |

| Hydrogen Bond | Data Not Available | Data Not Available | Data Not Available |

| Hydrophobic Interaction | Data Not Available | Data Not Available | Data Not Available |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening to search large chemical databases for other molecules that fit the model and are therefore likely to be active.

The development of a pharmacophore model for a class of compounds typically involves:

Selection of a training set: A group of molecules with known biological activity against a specific target is chosen.

Conformational analysis: The possible 3D shapes of each molecule in the training set are generated.

Pharmacophore feature identification: Common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings are identified.

Model generation and validation: A 3D arrangement of these features that is common to the active molecules is proposed and then tested for its ability to distinguish active from inactive compounds.

While pharmacophore models have been developed for various classes of indazole derivatives, no specific pharmacophore model has been published that is based on or includes this compound. Consequently, there are no reported applications of virtual screening using a pharmacophore derived from this specific compound. Such an endeavor would be a valuable step in discovering novel compounds with similar potential biological activities.

Table 3: Hypothetical Pharmacophore Features for an Indazole-Based Ligand

| Pharmacophore Feature | Location (Relative to Indazole Core) |

| Hydrogen Bond Acceptor | Data Not Available |

| Hydrogen Bond Donor | Data Not Available |

| Hydrophobic Group | Data Not Available |

| Aromatic Ring | Data Not Available |

Structure Activity Relationship Sar and Structure Based Drug Design Sbdd of 1 Butyl 5 Chloro 1h Indazol 3 Ol Analogs

Systematic Structural Modifications on the 1H-Indazol-3-ol Core

The 1H-indazol-3-ol core offers several positions for chemical modification, each influencing the molecule's interaction with biological targets. The primary points of derivatization include the N1 position of the pyrazole (B372694) ring, the C3-hydroxyl group, and various positions on the fused benzene (B151609) ring (C4, C5, C6, and C7).

Exploration of Alkyl Chain Variations at the N1 Position

The substituent at the N1 position plays a critical role in defining the orientation and binding affinity of indazole-based inhibitors within the active site of target proteins. The regioselective alkylation of the indazole scaffold is a significant synthetic challenge, as reactions can yield a mixture of N1 and N2 isomers, with the 1H-tautomer generally being more thermodynamically stable. nih.gov The choice of alkylating reagents and reaction conditions is pivotal in achieving high N1 regioselectivity. pnrjournal.com

The length, branching, and cyclization of the alkyl chain at the N1 position can significantly impact biological activity. While specific SAR data for 1-Butyl-5-chloro-1H-indazol-3-ol is not extensively published, general trends for N1-substituted indazoles show that:

Chain Length: Increasing the alkyl chain length from methyl to butyl can enhance hydrophobic interactions with the target protein, often leading to increased potency, up to an optimal length.

Branching: Introduction of branching on the alkyl chain can provide greater steric hindrance, which may improve selectivity for a specific target kinase over others.

Cyclic Moieties: Replacing the linear butyl group with cyclic or heterocyclic structures can introduce additional interaction points and conformational rigidity, potentially improving binding affinity. For instance, studies on other indazole series have shown that incorporating groups like cyclobutyl can enhance potency. nih.gov

| N1-Substituent | General Impact on Activity | Rationale |

| Short Alkyl (e.g., Methyl, Ethyl) | Baseline activity | Provides essential scaffold orientation. |

| Long Alkyl (e.g., Butyl, Pentyl) | Potentially increased potency | Enhanced hydrophobic interactions. |

| Branched Alkyl (e.g., Isobutyl) | May improve selectivity | Introduces steric bulk. |

| Cyclic/Aromatic (e.g., Cyclohexyl, Phenyl) | Can significantly increase potency | Introduces rigidity and potential for pi-stacking interactions. |

Investigation of Halogen and Other Substituent Effects at the C5 Position

The C5 position on the benzene ring is a key vector for modifying the electronic and steric properties of the indazole core. The chlorine atom in this compound occupies a crucial space that often points towards the solvent-exposed region or a specific sub-pocket of an enzyme's active site.

Systematic investigation of this position involves substituting the chloro group with other halogens or different functional groups:

Halogens: Varying the halogen at C5 (F, Cl, Br, I) modulates the electronic nature (inductive and mesomeric effects) and the size of the substituent. In many kinase inhibitor series, a chloro or fluoro group at this position is optimal for activity.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) can alter the electron density of the ring system and potentially form hydrogen bonds. A study on 1,5-disubstituted indazol-3-ols found that a 5-methoxy derivative exhibited potent anti-inflammatory activity. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) can significantly alter the electronic profile and may engage in specific polar interactions. acs.org

Bulky Groups: Larger groups can be introduced to probe the size of the binding pocket.

Research on 3-amino-1H-indazole derivatives showed that starting with a 5-bromo-1H-indazol-3-amine allowed for further modification via Suzuki coupling, indicating the utility of a halogen at this position as a synthetic handle for introducing diverse aryl or heteroaryl groups. nih.gov

| C5-Substituent | General Impact on Activity | Rationale |

| -F, -Cl | Often optimal for potency | Favorable electronics and size for many kinase pockets. |

| -Br, -I | Variable; may decrease activity | Increased size may lead to steric clashes. |

| -OCH3 (EDG) | Can enhance activity | Potential for H-bonding; alters electronics. nih.gov |

| -NO2 (EWG) | Often tolerated, activity varies | Significantly alters electronics. acs.org |

Functional Group Derivatization at the C3-Hydroxyl Moiety

The C3-hydroxyl group is a critical pharmacophoric feature, often acting as a hydrogen bond donor and/or acceptor, mimicking the hinge-binding motif of ATP in kinases. Derivatization at this position can profoundly affect biological activity. While direct alkylation at C3 is rare due to the position's lack of nucleophilicity, the hydroxyl group can be modified, or the entire C3-ol can be replaced with other functional groups. nih.gov

Ether and Ester Formation: Converting the C3-hydroxyl to an ether or ester removes its hydrogen-bond donating capability, which can be detrimental if this interaction is crucial for binding. However, it can also improve cell permeability.

Replacement with Amine/Amide: The 1H-indazol-3-amine is an effective hinge-binding fragment in many kinase inhibitors. nih.gov Converting the C3-ol to a C3-amine or a C3-carboxamide can maintain or enhance binding. For example, indazole-3-carboxamides have been successfully developed as potent CRAC channel blockers and GSK-3 inhibitors. nih.govresearchgate.net The regiochemistry is critical, as a specific 3-carboxamide was highly active while its reverse amide isomer was inactive. researchgate.net

Carbon-Carbon Bond Formation: Introduction of alkyl or aryl groups at C3 can shift the binding mode from a hinge-binder to a different type of inhibitor. C3-allylation of indazoles has been achieved using copper catalysis. nih.gov

| C3-Moiety | General Impact on Activity | Rationale |

| -OH (Hydroxyl) | Often essential for hinge-binding | Acts as H-bond donor/acceptor. |

| -NH2 (Amine) | Effective hinge-binding isostere | Maintains key interactions. nih.gov |

| -C(O)NHR (Carboxamide) | Can confer high potency and selectivity | Introduces additional H-bond vectors. researchgate.net |

| -Aryl/-Heteroaryl | Can lead to potent inhibitors | Explores different binding pockets. nih.gov |

Impact of Other Substituents on the Benzene Ring (C4, C6, C7)

Modifications at the C4, C6, and C7 positions are used to fine-tune the inhibitor's properties. These positions often explore additional space within the enzyme active site to enhance potency and selectivity.

C4 Position: Substituents at the C4 position can influence the conformation of the N1-substituent. Studies on IDO1 inhibitors suggested that substitutions at the C4 and C6 positions play a crucial role in activity.

C6 Position: This position is frequently modified in potent kinase inhibitors. For example, in a series of FGFR inhibitors, aryl groups at the C6 position were found to be critical for inhibitory activity. nih.gov

C7 Position: The C7 position is adjacent to the N1-substituent, and modifications here can have a significant steric impact. Electron-withdrawing groups at C7 have been shown to influence the regioselectivity of N-alkylation, favoring the N2 position. pnrjournal.com

Correlation of Structural Features with Biological Activity Data (In Vitro IC50/EC50 Values)

The ultimate validation of SAR hypotheses comes from in vitro biological testing. By systematically altering the this compound scaffold and measuring the half-maximal inhibitory or effective concentrations (IC50/EC50) against a target, a quantitative SAR can be established.

While a complete matrix for this specific scaffold is not publicly available, data from analogous series illustrate the principles. For example, in a series of 1H-indazole-based FGFR inhibitors, small fragments were shown to inhibit FGFR1-3 in the micromolar range (0.8–90 µM) with high ligand efficiency. nih.gov In another example, 1H-indazol-3-amine derivatives showed potent inhibition of Bcr-Abl, with an IC50 value as low as 14 nM for the most potent compound. nih.gov A series of 3-aminoindazole derivatives yielded Entrectinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 of 12 nM. nih.gov

Table of Representative Indazole Analog Activities (Illustrative) Note: These compounds are from different series and target different enzymes, illustrating general SAR principles rather than a direct comparison.

| Compound/Scaffold | Key Structural Features | Target | Activity (IC50) | Reference |

|---|---|---|---|---|

| Entrectinib | 3-Aminoindazole core | ALK | 12 nM | nih.gov |

| Pim Kinase Inhibitor (82a) | 3-(pyrazin-2-yl)-1H-indazole | Pim-1 | 0.4 nM | nih.gov |

| Bcr-Abl Inhibitor (89) | 1H-indazol-3-amine core | Bcr-Abl | 14 nM | nih.gov |

| CRAC Channel Blocker (12d) | Indazole-3-carboxamide | CRAC Channel | Sub-µM | researchgate.net |

Pharmacophore Model Development and Refinement based on Activity Data

A pharmacophore model is an abstract representation of the key steric and electronic features necessary for optimal molecular interactions with a specific biological target. For indazole-based inhibitors, a typical pharmacophore model is derived from the structures of highly active compounds.

The key features for a kinase inhibitor based on the 1H-indazol-3-ol scaffold generally include:

Hydrogen Bond Donor/Acceptor: The N2 atom and the C3-hydroxyl group (or its bioisostere) are crucial for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding site.

Hydrophobic Pocket 1 (H1): The indazole ring itself occupies a hydrophobic region.

Hydrophobic Pocket 2 (H2): The N1-butyl substituent occupies another hydrophobic pocket, often termed the "gatekeeper" pocket.

Acceptor/Donor Feature: The C5-chloro substituent occupies a region where an acceptor or a group with specific electronic properties can enhance binding.

This initial model is refined as more SAR data becomes available. For instance, if substituting the C5-chloro with a C5-methoxy group (a hydrogen bond acceptor) significantly increases activity, the pharmacophore model is updated to include a hydrogen bond acceptor feature at that position. In silico virtual screening using such refined pharmacophore models can then be employed to identify novel, potentially active compounds from large chemical libraries for synthesis and testing. researchgate.net

Rational Design Principles Guided by Molecular Modeling and Experimental SAR

The rational design of analogs of this compound is a meticulous process, deeply rooted in the principles of molecular modeling and experimental structure-activity relationship (SAR) studies. This approach allows for the systematic optimization of the compound's properties by understanding and leveraging its interactions with the target protein. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of protein kinase inhibitors.

The design process often begins with the identification of a lead compound, such as an indazole derivative, which shows promising activity against a specific biological target. Through iterative cycles of computational modeling and chemical synthesis followed by biological evaluation, researchers can refine the molecular structure to enhance potency, selectivity, and pharmacokinetic properties. For instance, in the development of 3-aryl-indazole derivatives as pan-Trk inhibitors, a structure-based drug design (SBDD) approach was instrumental in improving the potency of the lead compounds.

Molecular docking studies play a pivotal role in this process by predicting the binding mode of the indazole analogs within the active site of the target protein. These computational models provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity. This information then guides the synthetic chemists in designing new analogs with modified substituents to optimize these interactions.

The following subsections will delve deeper into the specific strategies employed in the rational design of indazole analogs, focusing on the design of hinge-binding fragments and the optimization of interactions within the protein binding site.

Design of Hinge-Binding Fragments and Key Interaction Motifs

A critical aspect of designing kinase inhibitors is ensuring effective interaction with the hinge region of the ATP-binding site. The indazole nucleus is a privileged scaffold for establishing these crucial interactions. The nitrogen atoms of the pyrazole ring within the indazole structure can act as both hydrogen bond donors and acceptors, mimicking the adenine (B156593) portion of ATP and forming key hydrogen bonds with the backbone of the hinge region.

The 1H-indazole moiety, in particular, has been identified as a novel and potent hinge-binding group in various kinase inhibitors. For example, in the design of diaryl thiourea (B124793) derivatives as multi-kinase inhibitors, the 1H-indazol-3-amine group was found to be essential for binding to the hinge region of kinases like VEGFR-2, Tie-2, and EphB4. Docking studies revealed that the amine group and the indazole nitrogen atoms participate in multiple hydrogen bonds with key residues in the hinge loop.

The substitution pattern on the indazole ring also plays a significant role in modulating hinge-binding interactions. The strategic placement of substituents can influence the orientation of the indazole core within the binding pocket, thereby optimizing the geometry for hydrogen bonding. Furthermore, the nature of the substituent at the 3-position of the indazole ring is critical. For instance, the conversion of an ester to a carboxamide at this position has been shown to be a key step in the development of potent indazole-based inhibitors.

The table below summarizes key interaction motifs observed in various indazole-based kinase inhibitors, highlighting the versatility of the indazole scaffold in establishing hinge-binding interactions.

| Hinge-Binding Fragment | Key Interaction Motif | Target Kinase Example |

| 1H-Indazole | Hydrogen bonding via N1-H and N2 | Various Kinases |

| 1H-Indazol-3-amine | Hydrogen bonding with hinge backbone residues | VEGFR-2, Tie-2, EphB4 |

| Indazole-3-carboxamide | Specific regiochemistry crucial for activity | CRAC channel |

Optimization of Hydrophobic and Polar Interactions within Protein Binding Sites

Hydrophobic Interactions:

A significant portion of the ATP-binding pocket is hydrophobic, and leveraging interactions with these regions is crucial for inhibitor potency. For this compound, the n-butyl group at the N1 position is designed to occupy a hydrophobic pocket. The length and branching of this alkyl chain can be systematically varied to probe the size and shape of this pocket, thereby maximizing van der Waals interactions. Similarly, the chloro substituent at the 5-position can engage in halogen bonding or other hydrophobic interactions with specific residues in the binding site. In many kinase inhibitors, interactions with key hydrophobic residues, often referred to as the "hydrophobic spine," are critical for stabilizing the inhibitor-protein complex.

Polar Interactions:

The hydroxyl group at the 3-position of this compound is a key polar feature. This group can act as both a hydrogen bond donor and acceptor, forming interactions with polar residues or water molecules within the active site. The strategic introduction of other polar groups, such as amides or sulfonamides, on different parts of the indazole scaffold can lead to additional hydrogen bonding opportunities and improved potency and selectivity. For instance, in the development of ERK1/2 inhibitors, the introduction of an amide linkage was a key design element.

The table below provides examples of how different substituents on the indazole core can be used to optimize hydrophobic and polar interactions.

Future Perspectives and Emerging Research Avenues for 1h Indazol 3 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Indazol-3-ols

The synthesis of indazole derivatives, while extensively studied, still faces challenges such as low yields and the use of harsh reaction conditions. nih.gov Future research will undoubtedly focus on developing more efficient, scalable, and environmentally benign synthetic routes.

Key areas of development include:

Catalytic C-H Functionalization: Rhodium-catalyzed C-H functionalization of azobenzenes has emerged as a promising method for constructing 2H-indazoles. mdpi.com Future work will likely expand the scope of metal catalysts (e.g., copper, palladium) and directing groups to achieve regioselective functionalization of the indazole core, leading to a wider array of derivatives. nih.govorganic-chemistry.org

One-Pot and Multicomponent Reactions: One-pot syntheses, such as the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, offer an operationally simple and efficient route to indazoles. organic-chemistry.org The development of novel multicomponent reactions will be crucial for generating structural diversity in a single step, improving atom economy and reducing waste.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages in terms of reaction control, scalability, and reduced reaction times. researchgate.net Their application to indazol-3-ol synthesis will enable more rapid optimization of reaction conditions and facilitate the production of compound libraries for high-throughput screening.

Green Chemistry Approaches: The use of greener solvents, such as water or ionic liquids, and the development of catalyst-free reactions will be a major focus. organic-chemistry.org For instance, photochemical methods for generating reactive intermediates under mild conditions are being explored for the synthesis of indazolones. ucdavis.edu

Identification and Validation of New Biological Targets for Indazol-3-ol Scaffolds

Indazole derivatives have already demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net However, the full therapeutic potential of the 1H-indazol-3-ol scaffold remains to be unlocked.

Future research will be directed towards:

Kinase Inhibition: The amino-indazole scaffold has been successfully employed to develop potent and selective inhibitors of various kinases, such as FLT3, PDGFRα, and Kit. nih.govnih.gov Future efforts will focus on designing inhibitors that can overcome drug resistance, particularly mutations in the kinase gatekeeper residue. nih.gov Kinome-wide screening and structure-based design will be instrumental in identifying novel kinase targets for indazol-3-ol derivatives.

Targeting Protein-Protein Interactions: The development of small molecules that can modulate protein-protein interactions is a rapidly growing area of drug discovery. The versatile nature of the indazole scaffold makes it an attractive starting point for designing inhibitors of such interactions, which are implicated in a wide range of diseases.

Epigenetic Targets: There is growing interest in developing inhibitors of epigenetic modifying enzymes, such as histone deacetylases (HDACs) and methyltransferases. The indazole core could serve as a scaffold for the design of novel epigenetic modulators.

Anti-infective Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. The evaluation of indazol-3-ol libraries against a broad panel of bacteria, fungi, and viruses could lead to the discovery of new anti-infective leads. researchgate.net

Integration of Advanced Computational Techniques for Enhanced Molecular Design and Property Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. Their integration into the design and development of 1H-indazol-3-ol derivatives will accelerate the identification of promising drug candidates.

Key applications of computational techniques will include:

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structures of target proteins, SBDD will guide the rational design of indazol-3-ol derivatives with improved potency and selectivity. nih.gov Docking simulations will be used to predict the binding modes of these compounds and identify key interactions with the target. researchgate.net

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies will be employed to guide lead optimization.

ADMET Prediction: In silico models will be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel indazol-3-ol derivatives at an early stage of the drug discovery process. This will help to prioritize compounds with favorable pharmacokinetic and safety profiles.

Quantum Mechanical Calculations: Density functional theory (DFT) calculations can provide insights into the electronic properties and reactivity of indazol-3-ols, aiding in the understanding of their mechanism of action and the design of more potent analogues. pnrjournal.com

Detailed Investigation of the Role of Tautomerism in Biological Activity and Design Strategies

Indazoles can exist in different tautomeric forms, and the specific tautomer present can significantly influence the molecule's biological activity. nih.govpnrjournal.com A deeper understanding of the tautomeric equilibria of 1H-indazol-3-ols is crucial for rational drug design.

Future research in this area will focus on:

Tautomer-Specific Synthesis: Developing synthetic methodologies that allow for the selective synthesis of a single, desired tautomer will be a key objective. This will enable a more precise evaluation of the biological activity of individual tautomers.

Experimental and Computational Tautomer Analysis: Advanced spectroscopic techniques, such as NMR and IR, will be used in conjunction with computational methods to characterize the tautomeric preferences of indazol-3-ols in different environments (e.g., solution, solid-state, and within a protein binding site). frontiersin.org

Tautomerism and Target Interaction: Investigating how the tautomeric state of an indazol-3-ol affects its binding affinity and selectivity for a particular biological target will provide valuable insights for structure-based design. The ability to form specific hydrogen bonds, for instance, can be highly dependent on the tautomeric form. frontiersin.org

Pro-drug Strategies: The interconversion between tautomers could be exploited in pro-drug design, where a less active tautomer is administered and then converted to the more active form at the site of action.

The keto-enol tautomerism of indole-3-pyruvic acid, for example, is believed to be responsible for its pharmacological effects, with the enol form being a target for oxygen free radicals. researchgate.net Similar mechanisms may be at play for 1H-indazol-3-ols, warranting further investigation.

Development of Sophisticated Analytical Techniques for Trace Analysis in Complex Preclinical Samples

As novel 1H-indazol-3-ol derivatives advance through the drug discovery pipeline, the need for sensitive and selective analytical methods for their quantification in complex biological matrices will become paramount.

Future developments in analytical techniques will include:

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This will remain the gold standard for the quantitative analysis of drug candidates in preclinical and clinical samples due to its high sensitivity, selectivity, and throughput. Method development will focus on minimizing matrix effects and achieving low limits of quantification.

High-Resolution Mass Spectrometry (HRMS): HRMS will be crucial for the identification and characterization of metabolites of indazol-3-ol derivatives in in vitro and in vivo studies. diva-portal.org

Capillary Electrophoresis (CE): CE offers high separation efficiency and can be a valuable alternative or complementary technique to HPLC, particularly for the analysis of polar and charged compounds.

Immunoassays: For high-throughput screening and routine monitoring, the development of specific antibodies and immunoassays for key indazol-3-ol drug candidates could provide a rapid and cost-effective analytical solution.

The continued evolution of these research avenues will undoubtedly solidify the position of the 1H-indazol-3-ol scaffold as a privileged structure in medicinal chemistry and pave the way for the discovery of novel therapeutics for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 1-Butyl-5-chloro-1H-indazol-3-ol with high yield and purity?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents like DMF or PEG-400:DMF mixtures (3:1 ratio) to enhance solubility of intermediates and facilitate nucleophilic substitution reactions .

- Catalysts : Employ CuI (1.15 g) for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which improve regioselectivity in indazole synthesis .

- Purification : Utilize column chromatography (e.g., 70:30 EtOAc:hexane) to isolate the compound, followed by recrystallization from ethanol to enhance purity .

- Monitoring : Track reaction progress via TLC (Rf = 0.33 in 70:30 EtOAc:hexane) and confirm completion by disappearance of starting material signals in NMR .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Analysis : Acquire ¹H and ¹³C NMR spectra in DMSO-d6 to resolve aromatic protons (δ 8.53 ppm for indazole H-1) and alkyl chain environments (e.g., butyl CH2 at δ 3.20 ppm) .

- Mass Spectrometry : Use FAB-HRMS to confirm molecular weight (m/z 335.1497 [M+H]⁺) and isotopic patterns for chlorine .

- HPLC : Validate purity (>98%) with reverse-phase C18 columns and UV detection at 254 nm, referencing pharmacopeial standards .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use Molecular Operating Environment (MOE) software to simulate ligand-receptor interactions, focusing on the chlorine and hydroxyl groups as key pharmacophores .

- Molecular Dynamics (MD) : Run 100-ns MD simulations in GROMACS to assess stability of the compound in binding pockets, using force fields like CHARMM36 .

- Validation : Cross-reference computational results with X-ray crystallography data (e.g., SHELXL-refined structures) to validate predicted binding modes .

Q. What strategies resolve discrepancies between experimental NMR data and theoretical predictions for derivatives of this compound?

- Methodological Answer :

- 2D NMR : Perform HSQC and HMBC experiments to assign ambiguous protons (e.g., distinguishing H-5 and H-7 in indazole rings) and confirm coupling networks .

- X-ray Diffraction : Resolve structural ambiguities by growing single crystals (e.g., via slow evaporation in ethanol) and refining with SHELXL-2018 .

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded aromatic regions .

Q. How should researchers design experiments to establish structure-activity relationships (SAR) for this compound analogs?

- Methodological Answer :

- Substituent Variation : Systematically modify the butyl chain (e.g., iso-propyl, cyclopropyl) and chloro position, using Suzuki-Miyaura coupling for aryl substitutions .

- Biological Assays : Test analogs in dose-response assays (e.g., IC50 in enzyme inhibition) and compare with parent compound. For example, replace the 5-Cl group with Br to assess halogen effects on potency .

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .

Q. What experimental approaches address contradictory biological activity data across studies involving this compound?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., dechlorinated metabolites) that may interfere with activity measurements .

- Orthogonal Assays : Confirm results with complementary techniques (e.g., surface plasmon resonance for binding affinity vs. cellular viability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.